10-(3-ETHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE
Description
10-(3-ETHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a dioxolo ring, and an acridinone core
Properties
IUPAC Name |
10-(3-ethoxyphenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-4-27-15-7-5-6-14(8-15)22-16-9-20-21(29-13-28-20)10-17(16)25-18-11-24(2,3)12-19(26)23(18)22/h5-10,22,25H,4,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKMGALGKBSTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CC(C5)(C)C)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(3-ETHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE involves multiple steps, starting with the preparation of the acridinone core. The synthetic route typically includes the following steps:
Formation of the Acridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the acridinone structure.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a substitution reaction, often using ethoxybenzene derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
10-(3-ETHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxyphenyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(3-ETHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10-(3-ETHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.
Interacting with DNA: The compound may bind to DNA, causing structural changes that interfere with DNA replication and transcription.
Modulating Signaling Pathways: It can affect various cellular signaling pathways, leading to changes in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
10-(3-ETHOXYPHENYL)-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE can be compared with other similar compounds, such as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
